![molecular formula C30H52O3 B14761967 (3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol” is a complex organic molecule. This compound is characterized by its multiple chiral centers and intricate ring structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods might include:
Cyclization reactions: to form the core ring structure.
Hydroxylation: to introduce hydroxyl groups.
Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as a building block in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Helps in understanding the pathways and intermediates in organic reactions.
Biology
Biological activity: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting their activity.
Modulation of signaling pathways: Influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Steroids: Similar in structure due to the presence of multiple ring systems.
Terpenes: Share the characteristic of multiple chiral centers and complex ring structures.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties.
Eigenschaften
Molekularformel |
C30H52O3 |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)20-8-9-21-25(20,3)14-15-27(5)23-12-13-28(6)22(10-11-24(32)29(28,7)33)30(23,18-31)17-16-26(21,27)4/h19-24,31-33H,8-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
RQANQCHOVARRDE-DPYKAGKOSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC[C@]5([C@H]4CC[C@@H]([C@@]5(C)O)O)C)CO)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC5(C4CCC(C5(C)O)O)C)CO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


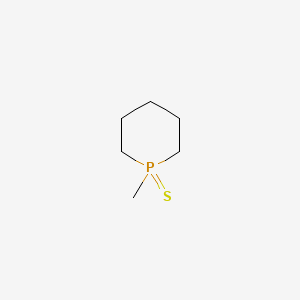
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
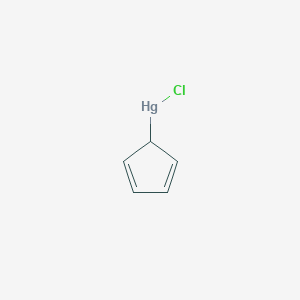
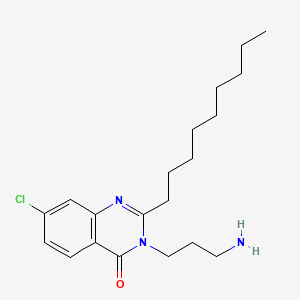
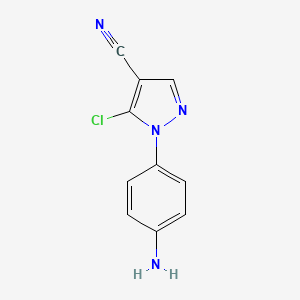
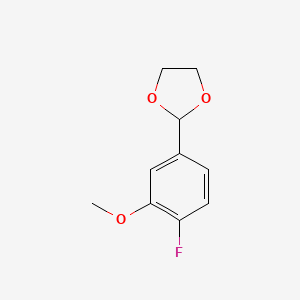
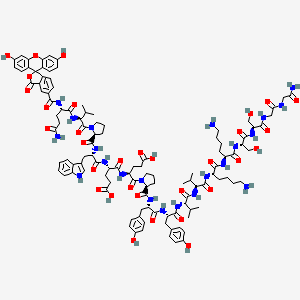
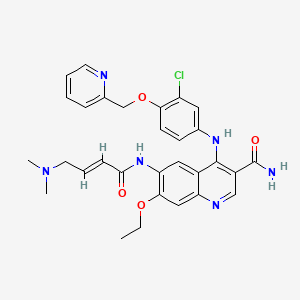
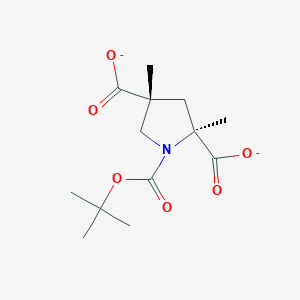
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
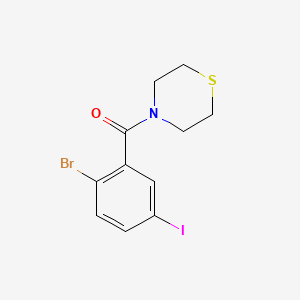

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
